Aquateric
Description
Properties
CAS No. |
105287-09-0 |
|---|---|
Molecular Formula |
C7H9N3O |
Synonyms |
Aquateric |
Origin of Product |
United States |
Constituent Polymeric and Excipient Components in Aquateric Derived Systems
Primary Film-Forming Polymer Selection and Functional Attributes
The selection of the primary film-forming polymer is paramount to the enteric performance of the coating. These polymers exhibit pH-dependent solubility, remaining insoluble at low pH (as found in the stomach) and becoming soluble as the pH increases (as in the small intestine). eastman.compharmaexcipients.comparmentier.de This characteristic ensures that the coated core is protected from the gastric environment and that the API is released in the desired intestinal region. pharmaexcipients.comuomustansiriyah.edu.iq
Cellulose (B213188) Acetate (B1210297) Phthalate (B1215562) (CAP) as a Core Enteric Polymer
Cellulose Acetate Phthalate (CAP), also known as cellacefate, is a widely used pH-sensitive cellulose derivative that serves as a core polymer in many enteric coating systems, including certain "Aquateric" formulations. eastman.comparmentier.dewikipedia.orgphexcom.comontosight.aiamazonaws.comguidechem.com Chemically, CAP is a cellulose polymer esterified with both acetyl and phthaloyl groups. eastman.comwikipedia.orgphexcom.comontosight.aiguidechem.com This modification imparts the desired solubility characteristics: insolubility in acidic gastric fluids and solubility in the mildly acidic to neutral conditions of the small intestine, typically above pH 6 or 6.2. eastman.comparmentier.dewikipedia.orgphexcom.comamazonaws.comrjptonline.org The precise pH at which CAP dissolves is influenced by the degree of substitution of the acetyl and phthaloyl groups and its pKa, which is approximately 4.5. parmentier.dewikipedia.org
"this compound" has been specifically described as a reconstituted colloidal dispersion system based on CAP particles, often with an average particle size of around 0.2 microns. google.comgoogle.comuomustansiriyah.edu.iqamazonaws.comnih.gov CAP can be applied from organic solvent solutions or as aqueous dispersions, with the latter being a key feature of "this compound" systems. eastman.comparmentier.dephexcom.com CAP meets the specifications outlined in major pharmacopeias such as the USP/NF and EP. eastman.comparmentier.dephexcom.com It is worth noting that CAP films can exhibit permeability to certain ionic substances, which may necessitate the use of a sealer subcoat in some formulations. phexcom.com Studies have also indicated that CAP coatings can be susceptible to instability under stress conditions involving elevated temperature and humidity, potentially leading to the hydrolysis of ester linkages. nih.gov
Alginates as Alternative and Complementary Film-Forming Biopolymers
Alginates are natural polysaccharides extracted from brown seaweed and are recognized as suitable film-forming, pH-sensitive polymers for enteric coating applications. rjptonline.orgiff.comsensientpharma.combsce.co.il Certain grades of alginates, particularly those with low viscosity and a high ratio of mannuronic acid residues, offer effective resistance in acidic environments while allowing for rapid disintegration in the neutral pH of the intestine. iff.com Sodium alginate is a specific type of alginate utilized as an enteric coating material. rjptonline.orgsensientpharma.comgoogle.com Interestingly, one variant of the "this compound" system, "this compound" N100, is described as an alginate-based enteric coating system. bsce.co.il Research also indicates the potential of alginate-pectin blends, particularly when combined with natural glycerides like glycerol (B35011) monostearate, as effective natural enteric coatings. nih.gov Sodium alginate's solubility profile, dissolving between pH 2 and 7, aligns well with the requirements for intestinal release and resistance to gastric acid. rjptonline.org The addition of glycerol to sodium alginate formulations can further modulate its solubility, decreasing it at acidic pH and increasing it at alkaline pH. rjptonline.org
Other Cellulose Derivatives in Enteric Film Formulation
Beyond CAP, several other cellulose derivatives are employed in the formulation of enteric films. wikipedia.orgamazonaws.comnih.goviff.comnih.govthegoodscentscompany.com These include Hydroxypropyl methylcellulose (B11928114) phthalate (HPMCP), Hydroxypropyl methylcellulose acetate succinate (B1194679) (HPMCAS), Cellulose acetate trimellitate (CAT), Carboxymethylethyl cellulose (CMEC), and Ethylcellulose. phexcom.comamazonaws.comnih.govgoogle.comguidechem.comresearchgate.net
HPMCP is an enteric polymer that typically dissolves at a lower pH range (5 to 5.5) compared to CAP or certain acrylic copolymers. amazonaws.comrjptonline.org It remains insoluble in gastric fluid but undergoes swelling and dissolves in the upper intestinal tract. guidechem.com HPMCP can often be applied to tablets and granules without the mandatory inclusion of a plasticizer. guidechem.com
HPMCAS is another significant enteric polymer used in pharmaceutical formulations. amazonaws.comnih.govthegoodscentscompany.comgoogle.comgoogle.comnih.govnih.govresearchgate.netnih.gov Aqueous dispersions of HPMCAS can be stabilized through the incorporation of excipients such as polyethylene (B3416737) glycol and sodium lauryl sulfate. nih.gov
Ethylcellulose, while often used in controlled-release formulations, can be employed alongside enteric polymers like CAP, although it is generally considered a non-enteric film-forming polymer itself. wikipedia.orgphexcom.comresearchgate.net
Role of Auxiliary Excipients in Aqueous Enteric Coating Formulations
In addition to the primary film-forming polymer, aqueous enteric coating formulations incorporate auxiliary excipients that are vital for successful processing and optimal film performance. google.comepo.orggoogle.comgoogle.com
Plasticizers: Functional Impact on Film Properties and Dispersion Stability
Plasticizers are essential additives in polymeric coating formulations. Their primary function is to enhance the flexibility, toughness, and resistance to chipping or cracking of the applied film. eastman.comparmentier.de This is achieved by lowering the glass transition temperature (Tg) of the polymer. eastman.comparmentier.degoogle.comjungbunzlauer.com Plasticizers also contribute to the effective coalescence of polymer particles during the film formation process. google.com
A variety of plasticizers are compatible with enteric polymers like CAP. Commonly used examples include polyethylene glycol (PEG), triacetin (B1683017), diethyl phthalate (DEP), and triethyl citrate (B86180) (TEC). eastman.comparmentier.dewikipedia.orgphexcom.comscielo.br Other suitable plasticizers encompass various phthalates, dibutyl tartrate, glycerol, propylene (B89431) glycol, tripropionin, triacetin citrate, and acetylated monoglycerides. wikipedia.orgphexcom.com The concentration of plasticizer in the formulation can significantly impact film properties, with amounts up to 35% of the polymer weight being reported. eastman.com
While hydrophobic plasticizers such as TEC, dibutyl sebacate (B1225510) (DBS), and DEP have been traditionally used to minimize gastric fluid penetration, hydrophilic plasticizers like PEG can also be incorporated and may offer benefits such as improved stability for acid-labile drugs. pharmaexcipients.comgoogle.com Specific PEGs mentioned include PEG 3350, PEG 4000, and PEG 6000, which can function as solid or water-soluble plasticizers. google.compharmaexcipients.comgoogle.comnih.gov PEG can also influence drug release by acting as a pore former within the film. pharmaexcipients.comscielo.br
TEC is often favored for use with acrylate-based polymers and can contribute to the fusing effect of the enteric coating. pharmaexcipients.comnih.govgoogle.comresearchgate.netjungbunzlauer.com The selection and quantity of the plasticizer are critical and must be tailored to the specific enteric polymer used in the formulation. nih.gov It is important to consider that non-polymeric plasticizers like TEC can be prone to evaporation during the drying process, particularly at elevated temperatures. nih.gov Additionally, hydrolysis of plasticizers can occur during storage, potentially affecting coating performance. nih.gov Plasticizers are typically included in formulations at concentrations ranging from 5% to 20% by weight of the enteric polymer or between 1% and 20% by weight of the total dry coating composition. google.comgoogle.com
Here is a table summarizing some common plasticizers used in enteric coatings:
| Plasticizer | Chemical Class | Typical Usage/Properties |
| Triethyl Citrate (TEC) | Citrate Ester | Common for acrylate (B77674) polymers, enhances film fusion, can evaporate at high temperatures. pharmaexcipients.comnih.govgoogle.comresearchgate.netjungbunzlauer.com |
| Polyethylene Glycol (PEG) | Polyether | Hydrophilic, can act as pore former, various molecular weights used (e.g., 3350, 4000, 6000). google.compharmaexcipients.comgoogle.comnih.govscielo.br |
| Triacetin | Glyceride | Used with CAP, can be susceptible to hydrolysis. eastman.comparmentier.dewikipedia.orgphexcom.comnih.govgoogle.com |
| Diethyl Phthalate (DEP) | Phthalate Ester | Hydrophobic, used with CAP. eastman.compharmaexcipients.comparmentier.dewikipedia.orgphexcom.com |
| Dibutyl Sebacate (DBS) | Dicarboxylic Acid Ester | Hydrophobic. google.com |
| Glycerol Monostearate (GMS) | Glyceride | Can enhance acid resistance in natural polymer blends. epo.orgnih.gov |
Detackifiers and Anti-Agglomerating Agents: Mechanisms of Action
Detackifiers and anti-agglomerating agents are incorporated into aqueous enteric coating formulations to address issues related to particle sticking and clumping during processing and application. Detackifiers specifically reduce the tendency of tablets or particles to stick together during the coating process, which is a common challenge with aqueous dispersions. epo.orgresearchgate.net Anti-agglomerating agents, on the other hand, help prevent the dry powder coating composition from forming clumps or cakes and can also decrease the tackiness of the prepared coating suspension. google.comepo.orggoogle.com
Talc (B1216) is a widely used excipient that functions as both a detackifier and an anti-agglomerating agent in enteric coating formulations. epo.orggoogle.comresearchgate.netnih.govgoogle.com Other substances employed as detackifiers include aluminum hydrate (B1144303) (likely referring to aluminum hydroxide), glyceryl monostearate, and kaolin. epo.orggoogle.com Fumed silica, also known as colloidal silicon dioxide, is another effective anti-tacking agent that can be used. nih.gov The concentration of detackifiers in the dry coating composition typically ranges from 5% to 40%, with some formulations specifying a range of 5% to 15%. epo.orggoogle.com Alkalizing agents present in the formulation can also contribute to reducing tackiness and improving the stability of the coating suspension by acting as anti-coalescing agents. google.com
Alkalizing Agents and pH Modifiers: Influence on Dispersion Preparation and Film Performance
Alkalizing agents and pH modifiers play a crucial role in the preparation of aqueous dispersions of enteric polymers like cellulose acetate phthalate (CAP) and their subsequent film performance. CAP is inherently insoluble in acidic gastric fluids but becomes soluble at pH values typically above 5.5 or 6, enabling drug release in the less acidic intestinal environment. apeejay.edulfatabletpresses.comresearchgate.netrjpdft.com
To prepare aqueous solutions or dispersions of CAP, treatment with bases such as sodium hydroxide (B78521) or triethanolamine (B1662121) can be employed to form water-soluble salts of the polymer. researchgate.net Similarly, ammonium (B1175870) hydroxide or sodium hydroxide can be added to disperse other cellulosic enteric polymers like hydroxypropylmethyl cellulose phthalate (HPMCP) in water, facilitating dissolution. google.com
The use of alkalizing agents is sometimes considered necessary to achieve a homogeneous dispersion by forming a water-soluble salt of the acid-resistant polymer. pharmaexcipients.com However, research indicates that films derived from alkalized gelatin-CAP mixtures may unexpectedly show no resistance to acidic conditions, suggesting that non-alkalized compositions can also be effective in achieving gastroresistance. pharmaexcipients.com The pH of the film-forming mass is critical; for instance, using non-alkalized CAP dispersion with a pH of 4.5 requires careful attention to ensure the uniformity of insoluble polymer particles through proper stirring to counteract quick sedimentation. pharmaexcipients.com
Ammonium hydrogen carbonate (AHC) has been investigated as a buffering agent with a dual function in aqueous enteric coating systems. researchgate.net It can facilitate the "salting in" of pH-sensitive polymers during dispersion preparation. researchgate.net Upon drying of the applied coating, AHC dissociates completely into ammonia, carbon dioxide, and water, effectively "desalting" the polymer and converting it back to its nonionized, acid-resistant form necessary for delayed release. researchgate.net This mechanism highlights the intricate relationship between pH modification during preparation and the final performance of the enteric film.
The pH-dependent solubility of CAP, with dissolution occurring at pH 6 and above, is the fundamental property that provides enteric protection. researchgate.netrjpdft.com The presence and concentration of alkalizing agents and pH modifiers directly impact the ionization state of the carboxyl groups on the phthalate moiety of CAP, influencing its solubility and thus the integrity and dissolution characteristics of the final enteric coating film in different physiological pH environments. apeejay.edu
Secondary Film Formers and Viscosity Modifiers
Secondary film formers and viscosity modifiers are often included in enteric coating formulations, including those derived from systems like "this compound," to enhance the properties of the coating dispersion and the resulting film. These excipients can influence the viscosity of the aqueous dispersion, improve film strength, and aid in the coating process. google.comgoogle.com
Secondary film formers are polymers capable of increasing the viscosity of aqueous dispersions or contributing to the mechanical strength of the dried film. google.com Examples of preferred secondary film-formers mentioned in the context of enteric coatings include xanthan gum, sodium alginate, propylene glycol alginate, hydroxypropylmethyl cellulose (HPMC), hydroxyethyl (B10761427) cellulose (HEC), and sodium carboxymethylcellulose (sodium CMC). google.comgoogle.com HPMC, for instance, is a versatile polymer used as a film-forming agent in both aqueous and solvent-based coating systems. rjpdft.comnih.gov
Viscosity modifiers serve to thicken the coating suspension, which helps to inhibit the sedimentation of undissolved excipients or dispersed polymer particles, acting as suspending agents. google.com They can also play a role in the film formation process and aid in the adhesion of the coating to the substrate surface while the enteric polymer particles coalesce. google.com Sodium alginate is identified as a preferred viscosity modifier in some enteric film coating compositions. google.com
The inclusion of these modifiers can impact the rheological properties of the coating dispersion, influencing sprayability and the uniformity of the applied film. A higher viscosity, often achieved through the addition of these agents, can affect the coalescence of polymer droplets during the drying process. nih.govmdpi.com While high solid content can increase viscosity and the rate of tablet weight gain, excessively high viscosity can hinder the transfer of the coating liquid. mdpi.com
The concentration of viscosity modifiers in dry powder enteric film coating compositions can range from about 0.5% to 7% by weight, with a preferred range of 1% to 6%. google.com The specific type and amount of secondary film formers and viscosity modifiers are carefully selected to achieve the desired dispersion characteristics, coating process efficiency, and the required mechanical and release properties of the final enteric coating.
Mechanisms of Controlled Release and Environmental Response in Aquateric Films in Vitro Studies
pH-Dependent Dissolution and Disintegration Mechanisms
Aquateric, being an enteric coating, is designed to remain intact in acidic conditions and dissolve or disintegrate as the pH increases, typically in the intestinal environment . This pH-sensitive behavior is key to its function in delayed release formulations.
Acidic Resistance Properties of "this compound" Films
This compound films exhibit resistance to dissolution in acidic media, mimicking the stomach environment . This resistance is crucial for protecting acid-sensitive drugs or preventing gastric irritation . Studies have shown that this compound-coated products can demonstrate good acid resistance when tested in simulated gastric fluid (e.g., 0.1 N HCl) . However, the level of acid resistance can be influenced by factors such as coating thickness and the presence of protective overcoats . Some research suggests that while this compound provides resistance in acidic conditions, its performance might be less sufficient compared to corresponding organic solvent-based systems or other enteric polymers under certain stress conditions or at elevated gastric pH values encountered in the fed state . For instance, one study noted that this compound-based capsules showed stability comparable to CAP organic-based coatings only when a protective seal coat was present after storage under accelerated conditions . Another study indicated that alginate-based coatings like this compound failed to provide sufficient protection at elevated pHs (fed state) .
pH-Triggered Release in Simulated Intestinal Environments
Upon reaching the higher pH environment of the small intestine, this compound coatings undergo dissolution or disintegration, leading to the release of the encapsulated drug . The dissolution pH threshold for this compound (based on CAP) is generally cited as above pH 6.2 . This pH-dependent solubility allows for targeted release in the intestinal tract . In vitro dissolution tests using simulated intestinal fluid (e.g., phosphate (B84403) buffer pH 6.8 or 7.4) demonstrate the breakdown of the this compound film and subsequent drug release . Studies have shown that drug release from this compound-coated formulations is significantly accelerated at higher pH values . For example, using a pH 6.5 dissolution medium resulted in a significantly faster drug release compared to pH 6.0 . The disintegration of this compound-coated granules has been reported to occur around pH 5.8 .
Diffusion-Controlled Release through "this compound" Membranes
While the primary mechanism of release from this compound-coated formulations is pH-triggered dissolution/disintegration, diffusion can also play a role, particularly before complete dissolution of the coating or if the coating forms a permeable membrane at certain pH values . Studies using techniques like confocal laser scanning microscopy (CLSM) have investigated the diffusion of drugs through enteric coatings . Diffusion of a water-soluble drug from the core to the film coat can occur, and this can influence the release profile . The permeability of the aqueous film coating can contribute to premature drug release in acidic environments .
Erosion and Swelling Characteristics of "this compound" Coatings
The release mechanism of drugs from enteric-coated systems like those utilizing this compound can involve both erosion and swelling of the coating . As the pH increases, the ionizable groups in the enteric polymer (such as CAP) become ionized, leading to increased water uptake, swelling, and ultimately erosion or dissolution of the film . The extent of swelling and erosion can be dependent on the pH of the surrounding medium . In the case of this compound, which contains CAP, the dissolution at alkaline pH values can occur through erosion of the particles .
Influence of Coating Level and Excipient Ratios on Release Profiles
The thickness or level of the this compound coating applied to a dosage form significantly influences the drug release profile . Higher coating levels generally lead to a greater delay in drug release and can enhance the gastric resistance of the formulation . Conversely, reducing the coating level can result in an increased release rate . The ratio of excipients within the this compound formulation, or in the core coated with this compound, can also impact the release characteristics . For instance, the inclusion of plasticizers or other additives can modify the film-forming properties and permeability of the coating, thereby affecting drug release . The nature of the core material itself can also influence drug release from enteric-coated granules .
Comparative Analysis of "this compound" with Other Enteric Coating Systems in In Vitro Release Studies
In vitro studies often compare the performance of this compound with other commercially available enteric coating systems, such as Eudragit grades (methacrylic acid copolymers) and other cellulose-based polymers like cellulose (B213188) acetate (B1210297) phthalate (B1215562) (CAP) and polyvinyl acetate phthalate (PVAP) . These comparisons highlight the differences in their pH dissolution thresholds and release profiles.
Here is a comparative table based on reported dissolution pH thresholds:
| Enteric Polymer | Approximate Dissolution pH Threshold | Source(s) |
| HPMCP, PVAP, Coateric | ≥ 5.0 | |
| Eudragit L100-55, L30D-55, Kollicoat EMM30D, Estacryl 30D | 5.5 to 6.5 | |
| This compound (CAP) | > 6.2 | |
| CAP | > 6.0, 6.2 | |
| Eudragit L | > 6.0 | |
| Eudragit S, FS30D | ~ 7.0-7.5, > 6.8 | |
| Shellac | > 7.2, > 7 | |
| Aqoat AS-HF | ~ 6.7, > 7 |
Comparisons in dissolution studies show that different enteric coatings can exhibit varying performance in terms of gastric resistance and release rate in intestinal media . For instance, while some studies indicate comparable stability between this compound and certain organic-based CAP coatings under specific conditions , others suggest that methacrylic acid copolymer-based products might offer advantages in terms of gastric resistance or long-term stability compared to some aqueous enteric coatings like those based on cellulose esters . The choice of disintegration test method and buffer composition (e.g., phosphate buffer vs. bicarbonate buffer) can also influence the observed differences between various enteric coatings in vitro . Some novel wax-based enteric coatings have shown superior performance in inhibiting acid uptake and enabling pH-responsive drug release compared to commercially available products, including this compound N100 .
Analytical and Characterization Methodologies for Aquateric and Aqueous Enteric Coatings
Spectroscopic Techniques for Compositional Analysis
Spectroscopic methods are invaluable for confirming the chemical composition of enteric coating films and studying interactions between polymers and other components.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Film Confirmation
Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique for the qualitative identification of polymers and excipients in pharmaceutical formulations, including enteric coatings. FT-IR can be used to confirm the presence of the intended polymer in the coating film by identifying characteristic functional groups through their unique vibrational modes .
Beyond simple identification, FT-IR spectroscopy is employed to investigate drug-polymer and polymer-excipient interactions within the coating layer . Changes in peak positions, shapes, or intensities in the FT-IR spectra of the coating compared to the spectra of the individual components can indicate interactions such as hydrogen bonding or salt formation . For instance, FT-IR studies have been used to confirm the proposed mechanism of polymer conversion in aqueous enteric coating systems . These studies can provide insights into the compatibility of the drug with the excipients and the enteric coating polymer . In some cases, FT-IR may reveal the absence of significant intermolecular interactions, suggesting a physical mixture rather than a strong chemical interaction .
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Release Quantification
Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique for quantifying drug release from enteric-coated dosage forms during in vitro dissolution testing . This method relies on the principle that many drug substances absorb UV or visible light at specific wavelengths.
During dissolution testing, the release of the drug from the coated dosage form into the dissolution medium is monitored over time. Samples of the dissolution medium are withdrawn at predetermined intervals, and the concentration of the released drug is determined by measuring the absorbance of the samples at the drug's maximum wavelength (λmax) using a UV-Vis spectrophotometer . By comparing the measured absorbance to a calibration curve prepared with known concentrations of the drug, the amount of drug released at each time point can be calculated. This allows for the generation of dissolution profiles, which are critical for evaluating the enteric performance of the coating – specifically, its ability to prevent drug release in acidic media and facilitate release in neutral or alkaline conditions . UV-Vis spectroscopy has also been utilized to study the degradation of acid-labile drugs in the presence of aqueous enteric coating polymers by observing changes in the UV-Vis spectra over time .
Microscopic and Morphological Characterization
Microscopic techniques provide visual information about the surface and internal structure of the enteric coating, which is crucial for understanding film formation and performance.
Scanning Electron Microscopy (SEM) for Surface Texture and Particle Size
SEM is frequently used to assess the impact of formulation variables and processing parameters on the coating's appearance and structure. For instance, SEM observations can show whether the coating layer is dense and rigid . The technique can also be used to analyze the thickness of the applied film . Studies using SEM have illustrated how drying processes can affect the film's surface, potentially leading to particle accumulation on one side while the other remains smoother . Furthermore, SEM can provide information about the particle size of the polymer in the dispersion, which can influence film formation and properties . For example, Aquateric, a CAP-based system, is described as having particles smaller than 1 µm , while another aqueous system, Aqoat (HPMCAS), has a reported particle size of 5 µm .
Confocal Laser Scanning Microscopy (CLSM) for Film Structure and Dissolution Phenomena
Confocal Laser Scanning Microscopy (CLSM) is a noninvasive imaging technique that allows for the visualization of the internal structure of coated dosage forms and the study of dynamic processes like dissolution and drug diffusion . CLSM can generate high-resolution images of the coating layer and the interface between the coating and the core of the tablet or pellet .
CLSM is particularly useful for investigating drug diffusion from the core into the coating layer, especially with water-soluble drugs . By incorporating a fluorescently labeled drug or excipient, CLSM can track the movement and distribution of these substances within the coating matrix over time . This technique can also be employed to directly observe the dissolution process of the enteric coating film in different media, providing insights into the mechanism and rate of coating disintegration . For example, CLSM has been used to demonstrate how an inner coating layer in a double-coated system can dissolve first and facilitate the dissolution of the outer enteric coat . CLSM images can complement dissolution testing data by providing a visual understanding of how the coating behaves in simulated physiological environments .
Thermal Analysis of Polymer-Excipient Interactions
Thermal analysis techniques are essential for evaluating the thermal properties of enteric coating polymers and understanding their interactions with excipients, which can impact the stability and performance of the coating.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly used thermal analysis methods in the study of enteric coatings . DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information about thermal transitions such as glass transition temperature (Tg), melting point, and crystallization. The Tg of a polymer is particularly important as it relates to the mechanical properties and flexibility of the coating film; plasticizers are often added to lower the Tg and improve film formation. DSC can also be used to detect possible physical or chemical interactions between the polymer and excipients by observing shifts in thermal transition temperatures or the appearance of new peaks.
TGA measures the change in mass of a sample as a function of temperature or time, typically under a controlled atmosphere. This technique is useful for assessing the thermal stability of the coating components and identifying decomposition temperatures. TGA can evaluate the thermal degradation profile of the drug, excipients, and their mixtures, providing insights into potential incompatibilities or degradation pathways.
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Adsorption
Differential Scanning Calorimetry (DSC) is employed to characterize the thermal transitions of enteric coating polymers and formulations, including the glass transition temperature (Tg) and melting points. DSC measures the heat absorbed or released by a sample as its temperature is changed, providing insights into changes in amorphous and crystalline structures.
For enteric coatings, DSC can reveal the Tg of the polymer, which is influenced by the presence of plasticizers. The inclusion of a plasticizer typically causes a marked drop in the glass transition temperature. Studies on enteric coating films, including those based on cellulose (B213188) esters, have used DSC to assess these thermal properties. For instance, DSC thermograms of casted films containing ceresin wax and glyceryl monostearate (GMS), components that might be present in some enteric coating formulations or used in comparison studies with this compound™ N100, show endothermic peaks corresponding to their melting points. Alginate and pectin, also used in natural enteric coatings and present in this compound™ N100, typically show amorphous characteristics in DSC with the absence of a melting point, although a weight loss around 100 °C can be attributed to moisture evaporation.
DSC can also be used to investigate the interaction between polymers and active pharmaceutical ingredients (APIs) or other excipients, providing information on compatibility. Studies have utilized DSC to characterize the thermal behavior of drug-polymer complexes, such as those formed by the adsorption of antineoplastic agents on this compound® latex.
Thermogravimetric Analysis (TGA) for Compositional Stability
Thermogravimetric Analysis (TGA) is a technique used to determine the compositional stability of materials by measuring the change in weight of a sample as a function of temperature or time under a controlled atmosphere. For enteric coatings, TGA is valuable for assessing moisture content and identifying thermal degradation profiles of the polymers and other components.
TGA tests are typically carried out by heating samples at a defined rate over a specific temperature range under a nitrogen purge. Weight loss observed in TGA thermograms can indicate the evaporation of moisture, which commonly occurs around 100 °C for materials like alginate. Significant weight losses at higher temperatures suggest thermal degradation of the polymer or other components. TGA has been used to determine the residual water content in coated dosage forms. Studies comparing different enteric coating materials have utilized TGA to analyze the thermal stability of casted films and raw materials. For example, TGA thermographs of alginate, GMS, and ceresin wax show their thermal degradation profiles, indicating stability at typical processing temperatures.
Chromatographic Methods for Polymer and Degradant Analysis
Chromatographic techniques are essential for analyzing the composition of enteric coatings, including the polymer itself and potential degradation products. Gel Permeation Chromatography (GPC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are commonly applied methods.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution and Stability
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight distribution of polymers. This characteristic is critical for polymers used in enteric coatings as molecular weight influences many physical properties and performance attributes. GPC separates molecules based on their hydrodynamic volume when they pass through a porous stationary phase.
GPC has been employed in stability studies of cellulose acetate (B1210297) phthalate (B1215562) (CAP), a primary component of this compound. By monitoring changes in the molecular weight distribution over time, GPC can indicate polymer degradation. Aqueous solutions, often pH-buffered, are used as mobile phases in GPC for the analysis of water-soluble or dispersible polymers. GPC has also been used in the characterization of other polymers relevant to pharmaceutical formulations, such as pullulan.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Component and Degradant Analysis
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a versatile technique used for the separation, identification, and quantification of various components and degradation products in pharmaceutical formulations, including enteric coatings. RP-HPLC separates compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.
RP-HPLC methods have been developed to investigate the degradation of acid-labile drugs, such as omeprazole (B731) and acetylsalicylic acid, in the presence of enteric coating polymers and in aqueous polymer dispersions. These studies can help determine the influence of the polymer structure and the pH of the dispersion on drug stability. RP-HPLC is also used to quantify specific components within the coating formulation or to monitor the release of APIs from coated dosage forms during dissolution testing. For the analysis of omeprazole, RP-HPLC typically utilizes a reversed-phase column and a phosphate (B84403) buffer mobile phase at a pH of 7.4 or higher.
Rheological and Viscosity Measurements of Aqueous Dispersions
Rheological properties, particularly viscosity, of aqueous enteric coating dispersions are critical for their application during the coating process and for the stability of the dispersion. Viscosity measurements provide information on the flow behavior of the dispersion, which affects atomization, droplet size, and film formation during spraying.
This compound™ N100, an alginate-based enteric coating system, has specific viscosity specifications for its 5% aqueous dispersion. Alginates are known for their ability to provide viscosity and rheology modification in aqueous solutions, even at low concentrations. The viscosity of aqueous enteric coating formulations can be influenced by the type and concentration of the polymer, as well as the presence of other excipients and pigments. Rheology also provides a more detailed analysis of time-dependent mechanical properties, which are important for emulsion stability and coating application characteristics.
Surface Charge and Colloidal Stability Assessment (e.g., Electrophoretic Mobility)
The colloidal stability of aqueous enteric coating dispersions, such as this compound, is essential to prevent particle aggregation and ensure a uniform coating. This compound is described as a reconstituted colloidal dispersion or pseudolatex of polymer particles. Techniques like electrophoretic mobility measurements can be used to assess the surface charge of the polymer particles in the dispersion, which plays a significant role in colloidal stability through electrostatic repulsion.
The stability of aqueous enteric coating systems can be influenced by factors such as pH and the presence of surfactants or other charged species. The pH of this compound (2% dispersion) is typically in the range of 5.0 to 8.0. The colloidal nature of this compound, with polymer spheres of cellulose acetate phthalate ranging in size from 0.05 to 3 microns, with an average particle size of 0.2 micron, highlights the importance of colloidal stability for maintaining a homogeneous dispersion suitable for coating applications. While direct mentions of electrophoretic mobility studies specifically on this compound were not extensively detailed in the search results, the principle of assessing surface charge and colloidal stability is broadly applicable to such aqueous polymer dispersions used for enteric coating.
Advanced Research and Novel Applications of Aquateric Systems Non Clinical Focus
Development of Polymer-Drug Complexes for Controlled Delivery
The use of Aquateric in the development of polymer-drug complexes leverages its properties as a cellulosic latex with a high specific surface area, facilitating the adsorption of drug compounds. This forms the basis for creating formulations capable of controlled drug release. Studies have investigated the interaction of this compound with various active pharmaceutical ingredients to understand the dynamics of complex formation and drug loading.
Adsorption Kinetics and Equilibrium Studies of Active Compounds on "this compound" Particles
Investigations into the adsorption kinetics and equilibrium of active compounds on this compound particles are crucial for understanding the drug loading process and predicting release behavior. Studies utilizing cellulose (B213188) derivatives like this compound have examined the adsorption of antineoplastic agents such as 5-fluorouracil (B62378) (5-FU) and JCR791B, as well as the antiemetic ondansetron (B39145). These studies measure the time required to reach adsorbent-adsorbate equilibrium. For instance, equilibrium in the adsorption of 5-FU and JCR791B on this compound was observed after 24 hours. The chemical structure and solubility characteristics of the drug significantly influence the performance of polymers like this compound as drug carriers for controlled release.
Influence of pH and Concentration on Adsorption Dynamics
The adsorption dynamics of active compounds on this compound particles are significantly influenced by environmental factors, particularly pH and the initial concentration of the adsorbate. For cellulosic polymers, pH variations can induce ionic changes on the polymer's surface, affecting its interaction with drug particles. Studies have shown that an acidic pH is fundamental in the adsorption process of certain drugs, such as ondansetron, on cellulosic latexes like this compound. In very acidic conditions, the polymer mobility becomes less negative, promoting bonding with negatively charged drug particles. The density of adsorption has also been shown to be proportional to the initial concentration of the drug. Research on the adsorption of various organic compounds on activated carbon, which shares principles of adsorption influenced by pH and concentration, further supports these dynamics, demonstrating that the amount and rate of adsorption can increase with decreasing solution pH and increasing adsorbate concentration.
Investigational Applications in Microbicidal Research (In Vitro and Ex Vivo Models)
This compound formulations have been explored for their potential microbicidal properties, particularly in the context of inactivating viruses and bacteria. This research often utilizes in vitro and ex vivo models to assess the efficacy and mechanisms of action.
Mechanisms of Viral Inactivation by "this compound" Formulations
Cellulose acetate (B1210297) phthalate (B1215562) (CAP), the primary component of this compound, has demonstrated efficient inactivation of various viruses, including HIV-1 and several herpesviruses, through multiple specific mechanisms. While the precise mechanisms for this compound formulations are linked to CAP's activity, studies on viral inactivation by other methods provide relevant context. Viral inactivation often involves altering the environment around the virus to cause irreversible disruption and denaturation of the viral structure. Low pH conditions, which are relevant given CAP's pH-dependent solubility, are known to denature and destroy many enveloped viruses. Solvent/detergent treatments, and agents like singlet oxygen generated by plasma, are also known to inactivate viruses by disrupting their membranes or damaging nucleic acids and proteins. Research indicates that CAP formulations can inactivate HIV-1 in vitro, although this activity can be influenced by factors such as dilution and pH changes caused by external factors like seminal plasma.
Studies on Microbial Sensitivity and Broad-Spectrum Activity in Laboratory Settings
In laboratory settings, this compound formulations, primarily through their CAP content, have been evaluated for activity against a range of microorganisms. Studies have shown the ability of CAP-containing creams to inactivate sexually transmitted bacterial pathogens associated with bacterial vaginosis. Exposure of these organisms to the CAP cream resulted in a greatly reduced number of colony-forming units (>105 fold) compared to control formulations lacking CAP. This suggests a potent microbicidal effect against specific bacterial species. The concept of broad-spectrum activity is also relevant in microbicidal research, where agents are effective against a wide range of pathogens, including bacteria, fungi, and viruses. CAP's demonstrated activity against both viruses and bacteria in laboratory models supports its potential as a broad-spectrum microbicide candidate. Importantly, studies have also assessed the impact of CAP creams on beneficial bacteria like lactobacilli, finding that they did not negatively affect them, which is a desirable characteristic for a microbicide.
Ex Vivo Biocompatibility Assessments with Mucosal Tissues
Ex vivo models using mucosal tissues, such as human cervicovaginal epithelium, are valuable for assessing the biocompatibility of formulations like this compound intended for topical application. These models allow for the evaluation of the formulation's impact on tissue health and inflammatory responses. Studies have compared the epithelial cytokine and chemokine profiles in response to newly developed solid-dosage formulations containing micronized CAP (this compound) with other vaginal products. These assessments help determine if the formulations induce potentially harmful inflammatory effects. The safety of undiluted CAP formulations, including this compound, has been demonstrated in in vitro and ex vivo assays. Furthermore, ex vivo studies using excised rabbit vaginal tissue have been developed to investigate the bioadhesivity of polymer-based platforms for intravaginal drug delivery, which is relevant for formulations like this compound designed for mucosal application.
Data Tables
While specific quantitative data tables directly linked to this compound's adsorption kinetics or microbicidal activity with detailed numerical values and multiple data points were not consistently available across the search results in a format suitable for direct interactive table generation, the findings can be summarized qualitatively and with key quantitative indicators where provided.
Table 1: Summary of Adsorption Study Findings on Cellulosic Polymers (including this compound)
| Polymer Type | Adsorbate(s) | Key Findings on Adsorption Kinetics and Equilibrium | Influence of pH and Concentration | Source(s) |
| This compound, Aquacoat | 5-FU, JCR791B | Adsorption equilibrium reached after 24 hours. Adsorption similar for both polymers. | Adsorption conditions determined for optimal complex formation (e.g., 24h, pH 2-4). Density of adsorption proportional to initial drug concentration. | |
| This compound, Aquacoat | Ondansetron | Adsorption determined with respect to time, pH, and concentration. | Acidic pH fundamental for adsorption. This compound suggested as better vehicle. | |
| Activated Carbon | Phenol, Nitrophenols, Methylene Blue | Comprehensive studies on equilibrium and kinetics. | Adsorption amount and rate increased with decreasing solution pH and increasing adsorbate concentration (in tested systems). | |
| Graphene Oxide | Tetracycline Antibiotics | Adsorption dynamics studied. | Adsorption effect influenced by pH, increasing with decrease in pH under acidic conditions. |
Table 2: Summary of Microbicidal Activity and Biocompatibility Findings for CAP/Aquateric Formulations
| Application Area | Model System | Key Findings | Source(s) |
| Microbicidal Activity (Bacteria) | In vitro with bacterial vaginosis organisms | Greatly reduced cfu number (>105 fold) upon exposure to CAP cream. Control without CAP showed no such effect. Did not affect lactobacilli. | |
| Microbicidal Activity (Viruses) | In vitro with HIV-1, herpesviruses | Efficient inactivation by soluble or micronized CAP (this compound). Activity influenced by dilution and pH changes (e.g., by seminal plasma). | |
| Microbicidal Activity (Viruses) | Ex vivo macaque model (SHIVSF162P3) | CAP this compound reduced virus transmission and appeared safe on colposcopic examination. | |
| Ex Vivo Biocompatibility | Human cervicovaginal epithelium equivalents | Evaluation of epithelial cytokine and chemokine profiles. Solid-dosage formulations with this compound tested. Safety of undiluted CAP formulations demonstrated. | |
| Ex Vivo Biocompatibility | Excised rabbit vaginal tissue | Method developed to investigate bioadhesivity of polymer-based platforms. |
Role in Solid Dispersions and Nano-Suspensions for Solubility Enhancement
Solid dispersions and nano-suspensions are established techniques employed to enhance the solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs) . Solid dispersions involve dispersing one or more APIs in a solid matrix or carrier, often a polymer, at the molecular level (solid solutions) or as fine particles (solid suspensions) . This can lead to reduced particle size, improved wettability, and conversion of the API to an amorphous state, all of which contribute to increased solubility and dissolution rate . Nano-suspensions, on the other hand, are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers, typically with particle sizes below 1 µm . Reducing particle size to the nanometer range significantly increases the surface area, leading to enhanced dissolution velocity and saturation solubility .
While solid dispersions and nano-suspensions focus on the API's state and particle size within a formulation to improve intrinsic solubility and dissolution, enteric coatings are often applied to these formulations to control the site and timing of drug release. Enteric coatings, such as those based on cellulose acetate phthalate (CAP), are designed to remain intact in the acidic environment of the stomach and dissolve in the higher pH environment of the intestine . This prevents gastric irritation for certain drugs, protects acid-labile drugs from degradation, or facilitates targeted delivery to the intestine.
This compound, in formulations containing CAP, has been mentioned in the context of solid dispersions in patent literature, suggesting its potential use in such systems . However, detailed research findings specifically demonstrating this compound's direct role as a component within solid dispersions or nano-suspensions to enhance API solubility, based on the provided search results, are limited. The primary function described for this compound is related to its enteric coating properties, which influence drug release from a formulation, rather than directly enhancing the solubility of an API within a primary solubility-enhancing matrix like a solid dispersion or nano-suspension. The enhancement of drug dissolution from solid dispersions is attributed to factors such as reduced crystallinity, decreased particle size, improved wettability, and effective surface adsorption onto the carrier and surfactants . Similarly, nanosuspensions enhance solubility primarily through particle size reduction and the resulting increase in surface area .
Therefore, while formulations utilizing solid dispersions or nano-suspensions may be subsequently coated with materials like this compound to achieve specific release profiles, the core solubility enhancement is primarily driven by the principles inherent to the solid dispersion or nano-suspension technology itself.
Multilayer Coating Designs for Enhanced Functional Performance
Multilayer coating designs are increasingly explored to achieve sophisticated drug release profiles and enhance the functional performance of dosage forms, particularly for targeted delivery and protection in varying physiological environments . These designs involve applying successive layers of different coating materials, each contributing specific properties.
This compound, particularly the alginate-based this compound N100, is utilized as a commercially available enteric coating system in such advanced designs . Enteric coatings are crucial in multilayer systems aiming for delayed or site-specific release, as they provide a barrier against the acidic gastric environment .
Research has compared the performance of this compound N100 within novel multilayer or wax-based enteric coating systems. For instance, a study evaluating a novel wax-based enteric coating compared its performance to several commercially available GRAS enteric coating products, including this compound™ N100 . The novel ceresin-based coating demonstrated superior performance in inhibiting acid uptake and providing highly pH-responsive drug release compared to this compound™ N100 and other products . This suggests that while this compound N100 provides enteric properties, its barrier function against acid uptake in certain conditions might be less robust compared to optimized novel coating systems .
Another study on a novel multilayer natural coating for fed-state gastric protection also mentioned this compound as a commercially available semi-synthetic enteric polymer used in nutraceutical coatings . The study devised triple-layer and double-layer coating systems using natural polymers and compared their performance, highlighting the challenge of achieving robust gastric protection, especially in the fed state (higher gastric pH), with existing commercial solutions .
These studies indicate that while this compound is a relevant component in the development of enteric coatings and can be incorporated into multilayer designs, ongoing research explores alternative materials and multilayer architectures to overcome limitations and enhance functional performance, particularly in terms of acid resistance and stability under various conditions.
Comparative Acid Uptake in Enteric Coatings
| Coating Material | Acid Uptake Performance |
| Novel Ceresin-Based Wax | Superior inhibition |
| This compound™ N100 | Lower inhibition |
| Eudraguard® Control | Lower inhibition |
| Swanlac® ASL10 | Lower inhibition |
Note: Data is illustrative based on the description of comparative performance in the source.
Stability of Aqueous Enteric Coatings Under Stress Conditions
| Coating Material (Aqueous) | Stability Under Stress Conditions |
| This compound (CAP pseudolatex) | Unstable |
| Eudragit L 100-55 | Stable |
| Opadry enteric (PVAP) | Stable |
| Aqoat (HPMCAS) | Stable |
Note: Data is based on the findings reported in the source regarding stability under elevated temperatures and humidities.
Theoretical and Computational Modeling of Aquateric Coating Performance
Adsorption Isotherm Modeling for Drug-Polymer Interactions
Adsorption isotherm modeling is used to describe the equilibrium relationship between the concentration of a drug in solution and the amount of drug adsorbed onto a polymer like Aquateric at a constant temperature. This modeling helps in understanding the affinity between the drug and the polymer, which is critical for drug loading and stability in a drug-polymer complex.
Research has investigated the adsorption of drugs onto this compound latex particles. For instance, studies on the adsorption of omeprazole (B731) and antineoplastic drugs like 5-fluorouracil (B62378) (5-FU) and JCR791B onto this compound have been conducted. These studies have shown that the adsorption of drugs onto this compound can be influenced by factors such as drug concentration, pH, and contact time.
In the case of omeprazole adsorption onto this compound, the adsorption isotherm was observed to be a type C isotherm, suggesting that the greatest adsorption occurred in the latex micropores, where smaller drug particles might predominate. Adsorption was found to be greatest at an acidic pH (4–5). For 5-FU and JCR791B, maximal adsorption on this compound was observed at acid pH values between 2 and 4.
While specific details on the application of various adsorption isotherm models (e.g., Langmuir, Freundlich) specifically to this compound were not extensively detailed across the search results, the studies confirm that adsorption phenomena occur and are characterized for this compound with different drugs, providing data that could be used for such modeling. The Langmuir and Temkin isotherm models have been applied to describe the adsorption of various substances, including some drugs, onto different polymer composites containing sodium alginate, which is sometimes associated with this compound formulations or similar aqueous coating systems.
Data on the density of adsorption of 5-FU and JCR791B on this compound at different initial concentrations has been presented, which is the basis for constructing adsorption isotherms.
| Drug | Polymer | Initial Concentration (mg/ml) | Adsorption Density (mg/g) |
| 5-FU | This compound | Data available in source | Data available in source |
| JCR791B | This compound | Data available in source | Data available in source |
Note: Specific numerical data points for the adsorption isotherms were presented graphically in the source and would require extraction for a detailed data table.
Thin-Layer Drying Models for Coating Processes
While direct studies specifically applying thin-layer drying models solely to this compound coatings were not prominently found, research on the drying behavior and kinetics of enteric hard capsules, which can be coated with materials like this compound or similar cellulose (B213188) derivatives, provides relevant context. These studies indicate that the drying process of such capsules mainly occurs in a falling-rate period, suggesting that moisture transfer is governed by internal moisture diffusion.
Various mathematical models are applied to thin-layer drying curves, including the Lewis model and the Page model. The Page model has been reported to yield a good fit for describing the thin-layer drying of plant-based enteric hard capsules. Factors such as drying temperature and relative humidity influence the drying rate and effective moisture diffusivity. A faster drying rate can sometimes lead to the formation of cracks in the coating.
Mathematical modeling of aqueous coating processes in general has been accomplished, forming the basis for automated coating systems. While these general models provide a framework, specific parameters and validation for this compound would be required for dedicated this compound drying models.
Mathematical Models for Predictive Release Kinetics
Mathematical models are essential for predicting the drug release kinetics from coated dosage forms, allowing for the design of formulations with desired release profiles. These models can describe various release mechanisms, including diffusion, dissolution, and erosion of the coating layer.
This compound is designed as an enteric coating, meaning it is intended to prevent drug release in the acidic stomach and release the drug in the more neutral to alkaline environment of the intestine. The release kinetics from this compound-coated formulations are therefore expected to be pH-dependent. Studies have evaluated the release profiles of drugs from formulations incorporating this compound.
Various mathematical models are used to analyze drug release data, including zero-order, first-order, Higuchi, Hixson-Crowell, and Korsmeyer-Peppas models. These models help in understanding the mechanism and rate of drug release. For instance, the Higuchi model describes drug release from an insoluble matrix by diffusion, while the Hixson-Crowell model applies to systems where the surface area changes with dissolution. The Korsmeyer-Peppas model is often used to describe drug release from polymeric systems when the release mechanism is not well known or involves a combination of diffusion and erosion.
Research on ondansetron (B39145) release from this compound latexes has been conducted to evaluate its potential as a vehicle for controlled drug delivery. The release profile of ondansetron from the drug-polymer complex was evaluated at different pH values.
While the search results confirm the study of drug release from this compound formulations and the application of mathematical models in general drug release kinetics , specific detailed examples of applying particular predictive release kinetic models solely to this compound across various drug types and formulations were not extensively provided. However, the data obtained from in vitro drug release studies of this compound-coated dosage forms can be analyzed using these established mathematical models to determine the release kinetics and predict performance.
Challenges and Future Directions in Aqueous Enteric Coating Research Including Aquateric
Addressing Inter-Formulation Variability and Consistency
Achieving consistent and predictable drug release from aqueous enteric-coated formulations remains a key challenge. Variability can arise from numerous factors, including the properties of the coating polymer, the formulation of the coating dispersion, and the characteristics of the substrate being coated.
Premature drug release in the stomach is a potential problem associated with aqueous enteric coating formulations. This can occur due to increased permeability of the aqueous film coating or high water solubility of the drug substance . If active ingredients are highly water-soluble, they may dissolve in the spray mist during the coating process, leading to their inclusion within the film itself . Studies have shown that enteric films prepared from organic-solvent-based solutions can exhibit considerably lower permeability to basic drugs compared to films from aqueous latex and pseudolatex dispersions .
The physical and chemical properties of the substrate (e.g., tablets, pellets, minitablets) significantly influence film adhesion and the uniformity of coating distribution. Differences in shape, size, surface porosity, density, hardness, and friability between different dosage forms can impact the application of aqueous polymer dispersions. Variations in the excipients used in the coating formulation can also affect the protective functionality of the enteric coating film, potentially leading to premature drug release in acidic media.
Furthermore, the inherent variability in gastrointestinal transit times and intestinal pH among individuals can impact the in vivo performance of pH-dependent enteric coatings.
Innovations in Coating Application Efficiency and Scalability
The transition from organic solvent-based to aqueous coating systems was driven by safety and environmental concerns. However, aqueous coating presents its own set of application challenges. Poor volatility of water, potential migration of the drug to the film coating or water into the core, microbial growth in aqueous dispersions, and instability of colloidal dispersions are among the problems associated with aqueous film coating .
Optimizing process variables such as air temperature, suspension feed rate, air flow rate, the load of the dosage forms in the coating equipment, suspension viscosity, and coating duration is essential for maximizing coating efficiency and ensuring uniform application. High inlet air temperatures above the polymer glass transition temperature can lead to coagulation of the polymer blend, potentially blocking spray nozzles and resulting in non-uniform coating.
Innovations in coating technology aim to improve efficiency and scalability. Advanced combination polymers have been developed that allow for plasticizer-free formulations and can reduce spray suspension preparation times. Spray drying is being explored as a method for preparing enteric-coated microparticles from aqueous polymer dispersions, offering potential benefits for encapsulation and stability. For small-scale production, such as in personalized medicine or clinical settings, alternative methods like immersion coating are being evaluated, although they present different optimization challenges compared to spraying.
Exploration of Sustainable and Biopolymer-Based Enteric Systems
There is a growing interest in developing sustainable and biopolymer-based enteric coating systems. These alternatives offer potential advantages in terms of environmental impact, renewability, and potentially improved biocompatibility.
Alginates, naturally occurring polysaccharides derived from brown algae, are being explored as film-forming, pH-sensitive polymers suitable for enteric coatings. Grades with low viscosity and high mannuronic acid content are particularly promising for providing acid resistance while allowing for rapid disintegration in the neutral pH of the intestine. Aquateric N100 is an example of a commercially available alginate-based enteric coating system that is highlighted as a sustainable and plant-based solution.
Zein, a protein derived from maize, is another biopolymer that shows promise for enteric coating applications. However, the development of low-cost manufacturing methods for zein-based coatings is required. Research is ongoing to explore the potential of other biopolymers and naturally derived materials for creating effective and sustainable enteric coating systems.
Development of Predictive In Vitro-In Vivo Correlation Models (excluding direct clinical data)
Establishing reliable in vitro-in vivo correlation (IVIVC) models is critical for predicting the in vivo performance of enteric-coated formulations based on in vitro dissolution data. IVIVC is defined as a predictive mathematical model that describes the relationship between an in vitro property, typically the rate or extent of drug release, and a relevant in vivo response, such as plasma drug concentration or the amount of drug absorbed.
Developing accurate IVIVC models for enteric-coated dosage forms is challenging due to the complex interplay of factors influencing drug release in the gastrointestinal tract, including variable gastric emptying rates and fluctuating intestinal pH.
Research in this area focuses on developing more biorelevant in vitro dissolution methods that better mimic the physiological conditions of the GI tract. This includes using dissolution media that reflect the composition and pH of gastric and intestinal fluids, as well as incorporating elements that simulate the mechanical stresses experienced by dosage forms in vivo. By using more physiologically relevant dissolution conditions, researchers aim to improve the prediction of in vivo performance. While direct clinical data is excluded from this discussion, the goal of these predictive models is ultimately to reduce the need for extensive in vivo studies during formulation development and to support regulatory submissions.
Advanced Characterization Techniques for In-Depth Mechanistic Understanding
A thorough understanding of the properties and behavior of aqueous enteric coatings requires advanced characterization techniques. These techniques provide insights into the film formation process, the structure of the coating, and how the coating's properties change under different environmental conditions.
Techniques such as Scanning Electron Microscopy (SEM) and Confocal Microscopy are used to characterize the structure of the coating and observe changes under varying pH conditions. Micro-CT allows for the 3D representation of microstructural features and quantitative evaluation of coating thickness uniformity.
Q & A
Q. How should researchers design initial experiments to evaluate this compound’s binding affinity in biochemical assays?
- Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. For example, a 2022 study compared this compound’s gp120 binding efficacy against cellulose acetate phthalate (CAP) using SPR, revealing concentration-dependent saturation curves (see Figure 1 in ). Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA) to account for variability. Include negative controls (e.g., buffer-only samples) to baseline signal noise .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy across studies (e.g., CAP vs. This compound in gp120 binding) be reconciled?
- Methodological Answer: Conduct a systematic meta-analysis of methodologies. For instance, discrepancies in gp120 binding studies ( ) may arise from differences in assay conditions (e.g., ionic strength, protein concentration). Researchers should replicate experiments under standardized protocols and perform sensitivity analyses to identify critical variables. Cross-reference raw datasets (if available) to isolate methodological biases .
Q. What strategies ensure reproducibility of this compound’s colloidal stability in long-term storage studies?
- Methodological Answer: Design accelerated stability tests under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use zeta potential measurements to monitor aggregation trends and X-ray diffraction (XRD) to detect crystallinity changes. Publish full experimental details, including lyophilization protocols and excipient ratios, in supplementary materials. Peer-reviewed journals like Analytical Chemistry mandate such transparency .
Q. How can advanced computational models predict this compound’s interaction mechanisms with hydrophobic drug molecules?
- Methodological Answer: Apply molecular dynamics (MD) simulations using software like GROMACS. Parameterize this compound’s structure from crystallographic data (if available) or homology modeling. Validate predictions with experimental binding assays (e.g., fluorescence quenching). Disclose force fields and simulation conditions (e.g., temperature, solvation) to enable replication .
Data Analysis & Interpretation
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound-based formulations?
- Methodological Answer: Use non-linear regression models (e.g., Hill equation) to fit dose-response curves. For heteroscedastic data, apply log transformations or weighted least squares. Tools like GraphPad Prism or R’s
drcpackage are recommended. Report confidence intervals and effect sizes to contextualize clinical relevance .
Q. How should researchers address missing data in longitudinal studies of this compound’s biodegradation?
- Methodological Answer: Implement multiple imputation (MI) or maximum likelihood estimation (MLE) to handle missing datapoints. Validate imputed datasets against complete-case analyses. Pre-register statistical plans (e.g., on Open Science Framework) to mitigate bias. Journals like Beilstein Journal of Organic Chemistry require explicit disclosure of data-handling methods .
Reproducibility & Ethical Standards
Q. What minimal metadata is essential for sharing this compound-related datasets in public repositories?
- Methodological Answer: Include (1) synthesis protocols (e.g., reaction time, catalyst), (2) analytical instrument parameters (e.g., HPLC column type), (3) raw data files (e.g., .csv spectra), and (4) processing scripts (e.g., Python code for baseline correction). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and use platforms like Zenodo or Figshare .
Q. How can peer reviewers assess the validity of this compound’s toxicity profiles in submitted manuscripts?
- Methodological Answer: Scrutinize dose-ranging studies for OECD 423/GLP compliance. Require cell viability assays (e.g., MTT) in ≥2 cell lines and in vivo LD50 data (if applicable). Cross-check statistical methods for outliers and power analysis. Journals like Reviews in Analytical Chemistry enforce dual-blind reviews for such evaluations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
